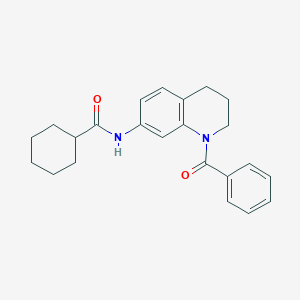
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide (also known as NBTQ) is a synthetic small molecule belonging to the family of benzoyl-tetrahydroquinolin-7-yl amides. It is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential use in the treatment of various diseases. NBTQ has been found to possess a wide range of biological activities such as anti-inflammatory, antinociceptive, antioxidant, anticonvulsant, and antidiabetic activities. In addition, it has been reported to possess anti-cancer activity.
Mecanismo De Acción
The exact mechanism of action of NBTQ is not fully understood. However, it is believed to act by blocking the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. In addition, NBTQ is believed to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Biochemical and Physiological Effects
NBTQ has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and swelling. It also has antioxidant, anticonvulsant, and antidiabetic activities. In addition, it has been found to possess anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using NBTQ in laboratory experiments is that it is a non-steroidal anti-inflammatory drug, which means that it is less likely to cause side effects compared to other NSAIDs. In addition, NBTQ is relatively easy to synthesize and is readily available. However, one of the main limitations of using NBTQ in laboratory experiments is that it is not very stable and is prone to degradation in the presence of light and oxygen.
Direcciones Futuras
There are several potential future directions for the use of NBTQ. One potential direction is to further explore its potential therapeutic applications, such as its use in the treatment of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. In addition, further research could be conducted on the mechanism of action of NBTQ and its potential side effects. Another potential direction is to explore the potential of NBTQ as an adjunct therapy for cancer, as there is evidence that it may possess anti-cancer activity. Finally, further research could be conducted on the stability of NBTQ in order to develop more stable formulations.
Métodos De Síntesis
NBTQ can be synthesized by a two-step procedure which involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3-cyclopentylpropanamide in the presence of a base. The reaction is carried out in anhydrous dichloromethane and the product is isolated by column chromatography. The purity of the product can be determined by thin-layer chromatography.
Aplicaciones Científicas De Investigación
NBTQ has been studied extensively in laboratory studies for its potential therapeutic applications. Studies have shown that NBTQ has anti-inflammatory, antinociceptive, antioxidant, anticonvulsant, and antidiabetic activities. In addition, it has been reported to possess anti-cancer activity. It has been used in the treatment of various diseases such as arthritis, diabetes, and cancer. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(15-12-18-7-4-5-8-18)25-21-14-13-19-11-6-16-26(22(19)17-21)24(28)20-9-2-1-3-10-20/h1-3,9-10,13-14,17-18H,4-8,11-12,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZVNYHJLSNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6568811.png)
![N-[(2-chlorophenyl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6568817.png)
![N-[(4-chlorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6568818.png)
![N-[(4-fluorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6568823.png)
![2-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568831.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B6568846.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6568857.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)



![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)
